1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate
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Description
1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. The presence of various functional groups in the compound suggests potential sites for these interactions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
Properties
IUPAC Name |
dimethyl 2-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-11-23-19(18-14-5-4-6-16(14)32-20(18)24-11)31-10-17(26)25-15-9-12(21(27)29-2)7-8-13(15)22(28)30-3/h7-9H,4-6,10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJMRWZAHMMZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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